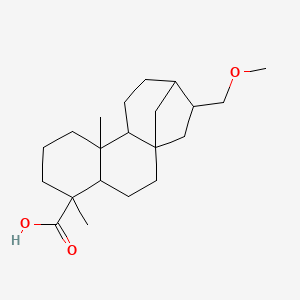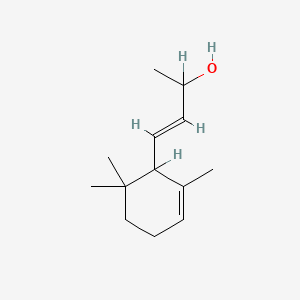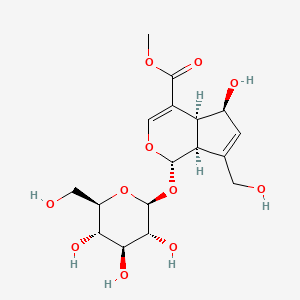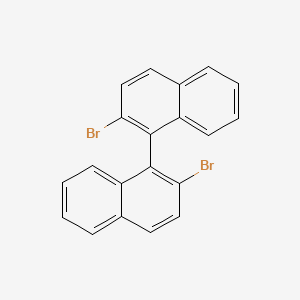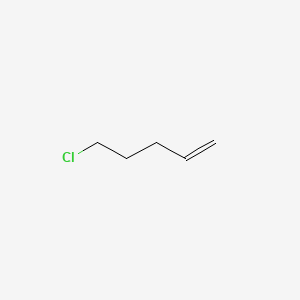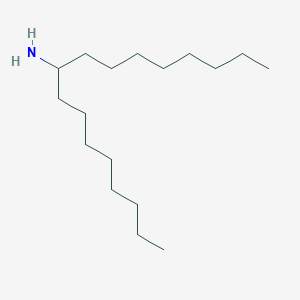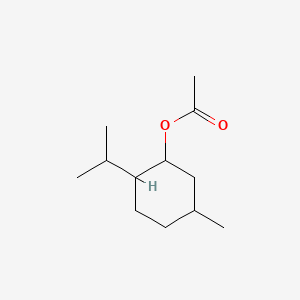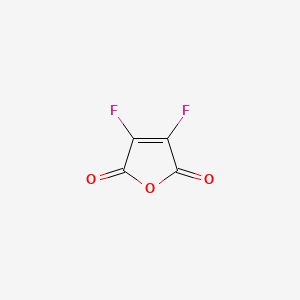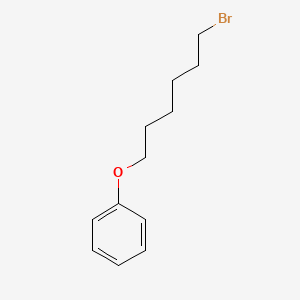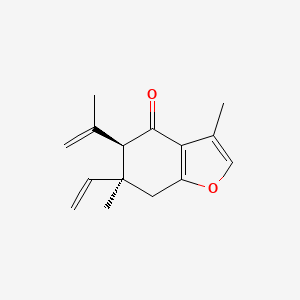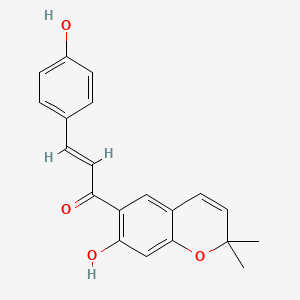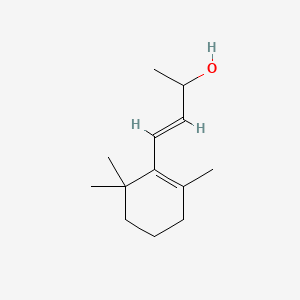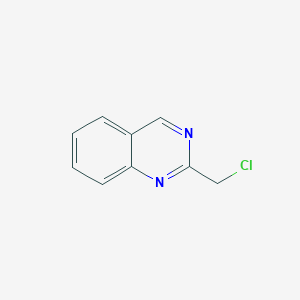
2-(Chlormethyl)chinazolin
Übersicht
Beschreibung
2-(Chloromethyl)quinazoline is a biologically significant scaffold known to be linked with several pharmacological activities . It is a building block used for the preparation of Linagliptin, a type 2 diabetes drug .
Synthesis Analysis
An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials has been described . Based on this, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared in one pot .Molecular Structure Analysis
The molecular formula of 2-(Chloromethyl)quinazoline is C9H7ClN2 . The molecular weight is 178.62 g/mol .Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives are considered as an important chemical for the synthesis of various physiological significance and pharmacological utilized molecules . The one-pot synthetic route toward 2-hydroxymethyl-4(3H)-quinazolinone derivatives was synthesized by the reaction 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in presence of chloro acetonitrile .Physical And Chemical Properties Analysis
The molecular weight of 2-(Chloromethyl)quinazoline is 178.62 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 25.8 Ų .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Chinazolin-Derivate zeigten nachweislich signifikante Antitumor-Eigenschaften. So wurden beispielsweise 2-Chlormethyl-4-methyl-chinazolin-Derivate synthetisiert, die eine signifikante Hemmung der MCF-7-Zellviabilität zeigten, was auf eine mögliche Verwendung in der Behandlung von Brustkrebs hindeutet .
Antifungal- und antibakterielle Eigenschaften
Der Chinazolin-Molekülteil ist bekannt für seine vielfältigen medizinischen Aktivitäten, darunter antifungale und antibakterielle Wirkungen. Dies macht 2-(Chlormethyl)chinazolin zu einem Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe .
Antivirene Anwendungen
Ebenso zeigten Chinazolin-Verbindungen antivirale Aktivitäten, was darauf hindeutet, dass this compound bei der Synthese von antiviralen Medikamenten eingesetzt werden könnte .
Entzündungshemmende und antioxidative Wirkungen
Die entzündungshemmenden und antioxidativen Eigenschaften von Chinazolin-Derivaten machen sie für die Forschung nach Behandlungen von entzündlichen Erkrankungen und oxidationsbedingten Erkrankungen geeignet .
Antidiabetisches Potenzial
Es wurde festgestellt, dass einige Chinazolin-Derivate eine antidiabetische Aktivität aufweisen, was darauf hindeutet, dass this compound Anwendungen in der Diabetesforschung und Arzneimittelentwicklung haben könnte .
Synthese neuer Wirkstoffe
this compound dient als Schlüsselzwischenprodukt bei der Synthese neuer Wirkstoffe, insbesondere in der laufenden Forschung nach neuen Antitumorverbindungen mit 4-Anilinochinazolin-Gerüsten .
Wirkmechanismus
Target of Action
2-(Chloromethyl)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocycle . Quinazoline derivatives have been found to exhibit a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Mode of Action
Quinazoline derivatives have been found to interact with various molecular targets, leading to a wide range of biological activities . For example, some quinazoline derivatives have been found to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .
Biochemical Pathways
Quinazoline derivatives have been found to affect a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Quinazoline derivatives have been found to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Zukünftige Richtungen
Quinazoline and quinazolinone derivatives have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . This has attracted the consideration of medicinal chemists to explore this system to its multiple potential against numerous activities .
Eigenschaften
IUPAC Name |
2-(chloromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-5-9-11-6-7-3-1-2-4-8(7)12-9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXZPRVWTCOQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



